molecular formula C12H14N2O B12855358 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol

2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol

Cat. No.: B12855358
M. Wt: 202.25 g/mol
InChI Key: ZWOFVPUAFCZJKU-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(2,5-dimethylpyrazol-3-yl)-4-methylphenol

InChI

InChI=1S/C12H14N2O/c1-8-4-5-12(15)10(6-8)11-7-9(2)13-14(11)3/h4-7,15H,1-3H3

InChI Key

ZWOFVPUAFCZJKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC(=NN2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 4-methylphenol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with the pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at position 2 of the aromatic ring is the most reactive site, enabling the following transformations:

Etherification

Reaction with alkyl halides (e.g., methyl iodide) in alkaline media forms phenolic ethers. For example:

2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol+CH3INaOH2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenoxy methane\text{2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenoxy methane}

Conditions : Ethanol solvent, reflux at 60–80°C, 6–8 hours .

Esterification

Acylation with acetyl chloride or acetic anhydride produces phenolic esters:

Compound+(CH3CO)2OH2SO4Acetylated derivative\text{Compound} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{H}_2\text{SO}_4} \text{Acetylated derivative}

Yield : ~75–85% under anhydrous conditions.

Oxidation

Oxidizing agents like potassium permanganate (KMnO₄) convert the phenolic group to a para-quinone structure:

CompoundKMnO4,H+2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methyl-1,4-benzoquinone\text{Compound} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methyl-1,4-benzoquinone}

Side products : Partial ring hydroxylation may occur under prolonged oxidation.

Reactions Involving the Pyrazole Ring

The 1,3-dimethylpyrazole moiety participates in electrophilic substitutions and coordination chemistry:

Electrophilic Substitution

The pyrazole’s nitrogen lone pairs direct electrophiles to the C4 position:

Reaction Reagent Product Conditions
BrominationBr₂ in CH₃COOH4-Bromo-1,3-dimethylpyrazole derivative25°C, 2 hours
NitrationHNO₃/H₂SO₄4-Nitro derivative0–5°C, 30 minutes

Note : Methyl groups at C1 and C3 hinder reactivity at adjacent positions .

Coordination with Metal Ions

The pyrazole nitrogen acts as a ligand, forming complexes with transition metals like Cu(II) and Fe(III):

Compound+CuCl2[Cu(Compound)2Cl2]\text{Compound} + \text{CuCl}_2 \rightarrow [\text{Cu}(\text{Compound})_2\text{Cl}_2]

Applications : These complexes exhibit enhanced catalytic activity in oxidation reactions .

Functionalization of Methyl Groups

The methyl groups on the pyrazole and phenol rings show limited reactivity but can undergo oxidation under extreme conditions:

Substrate Reagent Product Yield
4-Methylphenol methylKMnO₄, H₂SO₄, Δ4-Carboxyphenyl derivative<10%
1,3-Dimethylpyrazole methylCrO₃, acetic acidCarboxylic acid derivativeTrace

Challenges : Low yields due to steric hindrance and stability issues .

Condensation Reactions

The phenolic hydroxyl group reacts with aldehydes in the presence of acid catalysts:

Compound+RCHOH+Schiff base-like adduct\text{Compound} + \text{RCHO} \xrightarrow{\text{H}^+} \text{Schiff base-like adduct}

Example : Condensation with formaldehyde produces a methylene-bridged dimer .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Major Product Key Reference
EtherificationCH₃I, NaOH, ethanol, refluxPhenolic ether
AcylationAc₂O, H₂SO₄, rtAcetylated phenol
BrominationBr₂, CH₃COOH, 25°C4-Bromo-pyrazole derivative
Metal CoordinationCuCl₂, methanolCu(II)-pyrazole complex

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of pyrazole compounds exhibit significant cytotoxic effects on various cancer cell lines. A study indicated that specific derivatives of pyrazole, similar to 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol, can induce apoptosis in glioma cells, suggesting a mechanism for cancer treatment through cell cycle arrest .

Table 1: Cytotoxic Effects of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5fC65.13Apoptosis
5-FUC68.34Apoptosis

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that certain pyrazole derivatives can inhibit the growth of bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .

Material Science Applications

In addition to biological applications, 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol has potential uses in material science due to its stability and reactivity. It can serve as a building block for synthesizing polymers and other materials with specific properties.

Case Study 1: Anticancer Research

A comprehensive study focused on synthesizing and testing various pyrazole derivatives for anticancer activity revealed that modifications to the pyrazole structure could enhance efficacy against glioma cells. The study utilized flow cytometry to analyze cell cycle phases and confirmed that certain derivatives led to significant cell cycle arrest in the G0/G1 phase .

Case Study 2: Antimicrobial Testing

In another case study, researchers evaluated the antimicrobial activity of different pyrazole compounds against common pathogens. The results indicated that some derivatives exhibited potent inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the pyrazole and phenol moieties allows for diverse interactions with biological targets and makes it a versatile compound for various applications.

Biological Activity

2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol, a compound featuring a pyrazole moiety, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol typically involves the reaction of 4-methylphenol with appropriate pyrazole derivatives. The following general procedure outlines the synthesis:

  • Reagents :
    • 4-methylphenol
    • 1,3-dimethyl-1H-pyrazole
    • Catalysts (if necessary)
  • Procedure :
    • Mix the reagents in a suitable solvent.
    • Heat the mixture under reflux for several hours.
    • Purify the product through crystallization or chromatography.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar pyrazole derivatives showed competitive antifungal activity against various strains compared to standard antibiotics like cycloheximide .

CompoundActivityReference
2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenolAntifungal
Pyrazole derivativesAntibacterial (E. coli)

Anti-inflammatory and Analgesic Properties

Pyrazolone derivatives have been explored for their anti-inflammatory and analgesic effects. A study highlighted that modifications of pyrazolone structures can lead to non-ulcerogenic anti-inflammatory agents . The specific activity of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol in this context remains to be fully elucidated but suggests potential therapeutic applications.

The biological mechanisms underlying the activity of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol involve inhibition of key enzymes and pathways associated with inflammation and microbial resistance. Pyrazole compounds generally interact with targets such as cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to reduced inflammatory responses .

Case Study 1: Antifungal Activity

A comparative study evaluated the antifungal properties of various pyrazole derivatives against Candida albicans. The results indicated that compounds with a pyrazole structure exhibited higher efficacy than traditional antifungals, suggesting that 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol may also possess similar properties .

Case Study 2: Anti-inflammatory Effects

In a controlled trial assessing the analgesic effects of pyrazolone derivatives, it was found that certain modifications enhanced their efficacy while reducing gastrointestinal side effects. This supports the hypothesis that 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol could be developed as a safer alternative for pain management .

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